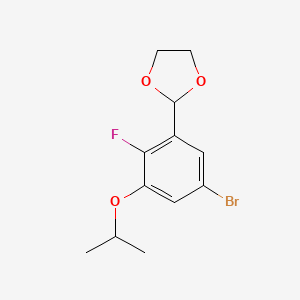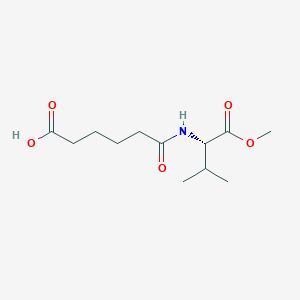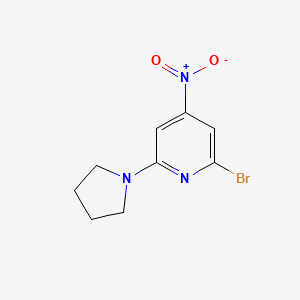
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with bromine, nitro, and pyrrolidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine typically involves the following steps:
Bromination: The addition of a bromine atom to the pyridine ring.
Pyrrolidinylation: The attachment of a pyrrolidinyl group to the pyridine ring.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, bromination, and pyrrolidinylation processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidinyl group to a more oxidized state.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
Oxidation: Products may include pyrrolidinyl ketones or carboxylic acids.
Reduction: The primary product is 2-amino-4-nitro-6-(pyrrolidin-1-yl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to biological targets. The bromine atom may facilitate further functionalization, allowing the compound to interact with various pathways and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-(pyrrolidin-1-yl)pyridine:
4-Nitro-2-(pyrrolidin-1-yl)pyridine: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
2-Bromo-4-nitropyridine: Lacks the pyrrolidinyl group, which may decrease its biological activity.
Uniqueness
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine is unique due to the presence of all three functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10BrN3O2 |
|---|---|
Peso molecular |
272.10 g/mol |
Nombre IUPAC |
2-bromo-4-nitro-6-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H10BrN3O2/c10-8-5-7(13(14)15)6-9(11-8)12-3-1-2-4-12/h5-6H,1-4H2 |
Clave InChI |
KSHCNNDLEHQDCW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



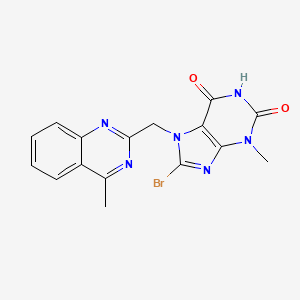
![(5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-(propan-2-yl)-5H,6H,7H-2lambda-pyrrolo[2,1-c][1,2,4]triazol-2-ylium; tetrafluoroboranuide](/img/structure/B14769701.png)

![6-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14769716.png)
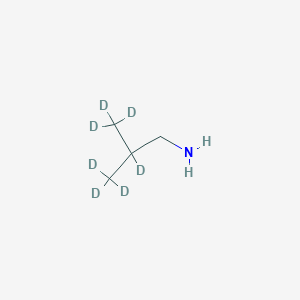


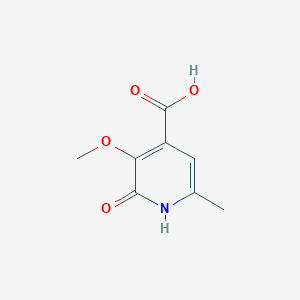
![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)


